molecular formula C15H16N4O B2584783 N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide CAS No. 2411239-82-0

N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide

Cat. No.: B2584783
CAS No.: 2411239-82-0
M. Wt: 268.32
InChI Key: ZLPFBAJFADFRKP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a triazole ring, and a phenylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide typically involves the reaction of cyclopropylamine with 4-(1H-1,2,4-triazol-1-yl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl or triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide exerts its effects involves interaction with specific molecular targets. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The phenylmethyl group may enhance binding affinity to certain receptors, while the cyclopropyl group can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}prop-2-enamide
  • N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}but-2-enamide

Uniqueness

N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1H-1,2,4-triazole ring is particularly noteworthy, as it is known for its stability and ability to form strong interactions with biological targets.

Properties

IUPAC Name

N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-15(20)18(13-7-8-13)9-12-3-5-14(6-4-12)19-11-16-10-17-19/h2-6,10-11,13H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPFBAJFADFRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=C(C=C1)N2C=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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